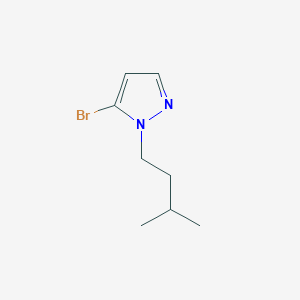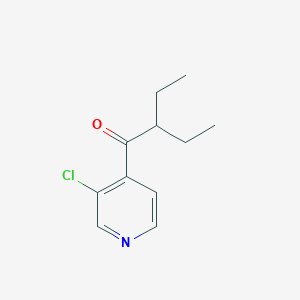
1-butyl-5-chloro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-5-chloro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a butyl group at the first position and a chlorine atom at the fifth position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-5-chloro-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 1-butylhydrazine with 1,3-dichloro-2-propanone under basic conditions. The reaction typically proceeds as follows:
Step 1: 1-Butylhydrazine is reacted with 1,3-dichloro-2-propanone in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to promote cyclization, forming the pyrazole ring.
Step 3: The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-5-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction Reactions: The compound can be reduced to form corresponding hydrazines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of 1-butyl-5-substituted pyrazoles.
Oxidation Reactions: Formation of pyrazole N-oxides.
Reduction Reactions: Formation of 1-butyl-5-chlorohydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butyl-5-chloro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Agricultural Chemistry: It is used in the development of agrochemicals such as herbicides and fungicides.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-butyl-5-chloro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but common targets include cyclooxygenase enzymes, bacterial cell walls, and fungal cell membranes.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-chloro-1H-pyrazole: Similar structure but with chlorine at the third position.
1-Butyl-5-bromo-1H-pyrazole: Similar structure but with bromine instead of chlorine.
1-Butyl-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 1-Butyl-5-chloro-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the fifth position can enhance its electrophilic character, making it more reactive in substitution reactions compared to its analogs.
Eigenschaften
IUPAC Name |
1-butyl-5-chloropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDQQQADEORVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
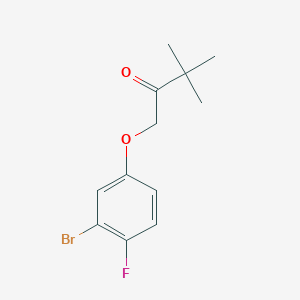

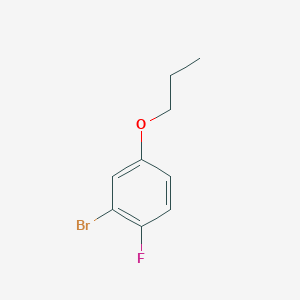
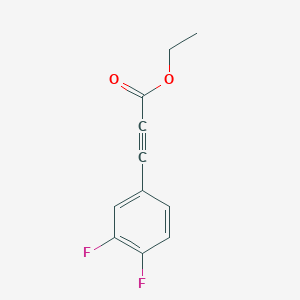

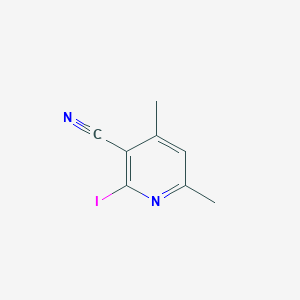

![N-[(3-bromo-4-chlorophenyl)methyl]cyclobutanamine](/img/structure/B7974722.png)
![[3-(3-Bromo-4-chlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7974737.png)
![[3-(3-Bromo-4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7974743.png)
